An In-depth Technical Guide to 5-Methylpyridine-3-carbonitrile
An In-depth Technical Guide to 5-Methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridine-3-carbonitrile, also known by its synonyms 3-Cyano-5-methylpyridine and 5-Methylnicotinonitrile, is a heterocyclic organic compound with increasing significance in medicinal chemistry and drug discovery. Its pyridine core functionalized with a methyl and a nitrile group makes it a versatile building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications, particularly as a key intermediate in the development of kinase inhibitors.
Physicochemical Properties
5-Methylpyridine-3-carbonitrile is a solid at room temperature with a distinct set of physical and chemical properties that are crucial for its handling, storage, and application in chemical synthesis.[1] A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂ | [1][2] |
| Molecular Weight | 118.14 g/mol | [1][2] |
| CAS Number | 42885-14-3 | [1][2] |
| Appearance | Solid | |
| Melting Point | 83-87 °C | [1] |
| Synonyms | 3-Cyano-5-methylpyridine, 5-Methylnicotinonitrile | [1][2] |
| InChI | 1S/C7H6N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,1H3 | [1] |
| SMILES | Cc1cncc(c1)C#N | [1] |
Synthesis of 5-Methylpyridine-3-carbonitrile
The synthesis of 5-Methylpyridine-3-carbonitrile can be achieved through various methods. A common and industrially scalable approach is the ammoxidation of 3,5-lutidine (3,5-dimethylpyridine). This process involves the reaction of the methyl groups with ammonia and oxygen in the vapor phase over a suitable catalyst.
Experimental Protocol: Ammoxidation of 3,5-Lutidine
This protocol is a representative method based on general procedures for the synthesis of cyanopyridines.[3]
Materials:
-
3,5-Lutidine
-
Ammonia (gas)
-
Air
-
Vanadium pentoxide-Titanium dioxide-Molybdenum trioxide on a silica support (catalyst)
Equipment:
-
Fixed-bed reactor
-
Preheater
-
Mixing tank
-
Absorption towers
-
Extraction and distillation apparatus
Procedure:
-
Catalyst Preparation: The catalyst, typically containing V₂O₅, TiO₂, and Mo₂O₃ on a silica support, is packed into the fixed-bed reactor.[3]
-
Reactant Preparation: 3,5-Lutidine is vaporized and preheated. Ammonia and air are also preheated separately.
-
Reaction: The preheated streams of 3,5-lutidine, ammonia, and air are fed into a mixing tank. The typical molar ratio of 3-picoline (as a reference for a similar process) to ammonia to oxygen is approximately 1:1.5-1.8:2.5-3.0.[3] The gaseous mixture is then passed through the fixed-bed reactor containing the catalyst. The reaction is carried out at a temperature of 365-370 °C.[3]
-
Product Recovery: The gaseous product stream exiting the reactor is passed through a series of absorption towers to capture the 5-Methylpyridine-3-carbonitrile.
-
Purification: The resulting solution is then subjected to extraction (e.g., with toluene) followed by distillation to isolate and purify the final product.[3]
Safety Precautions: This reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1] The reactants and products are hazardous, and the reaction is conducted at high temperatures.
Applications in Drug Discovery and Development
5-Methylpyridine-3-carbonitrile is a valuable building block in the synthesis of pharmacologically active compounds, particularly in the field of oncology. The pyridine-3-carbonitrile moiety serves as a key pharmacophore in the design of various kinase inhibitors.
Role as a Precursor in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[4] 5-Methylpyridine-3-carbonitrile is utilized in the synthesis of more complex heterocyclic systems, such as pyrimidine-5-carbonitrile and morpholinopyrimidine-5-carbonitrile derivatives. These derivatives have shown potent inhibitory activity against several protein kinases, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 can block angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[5]
-
PI3K/mTOR (Phosphoinositide 3-kinase/mammalian Target of Rapamycin): The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[6][7]
-
EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR can lead to uncontrolled cell growth and is a target in various cancer therapies.
The following diagram illustrates the role of 5-Methylpyridine-3-carbonitrile as a foundational scaffold in the development of these targeted therapies.
Caption: Role of 5-Methylpyridine-3-carbonitrile as a building block.
Biological Activity of Derivatives
Numerous studies have demonstrated the potent anti-proliferative and apoptotic effects of compounds derived from 5-Methylpyridine-3-carbonitrile.
-
Pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potential inhibitors of VEGFR-2, showing significant cytotoxic activities against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).[5]
-
Morpholinopyrimidine-5-carbonitrile derivatives have been designed as dual PI3K/mTOR inhibitors, exhibiting excellent antitumor activity against leukemia cell lines.[6][7] These compounds have been shown to induce apoptosis and cause cell cycle arrest.
The data from these studies are summarized in the table below, highlighting the efficacy of these derivative compounds.
| Derivative Class | Target Kinase(s) | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference(s) |
| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 | HCT-116, MCF-7 | 1.14 - 32.16 µM | [5] |
| Morpholinopyrimidine-5-carbonitrile derivatives | PI3K/mTOR | Leukemia (SR) | 0.09 - 0.10 µM | [7] |
Safety and Handling
5-Methylpyridine-3-carbonitrile is classified as a hazardous substance and requires careful handling.
Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Serious Eye Damage (Category 1), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95 or equivalent), eye shields, and gloves.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
5-Methylpyridine-3-carbonitrile is a compound of significant interest to the scientific and drug development communities. Its utility as a versatile building block for the synthesis of potent kinase inhibitors underscores its importance in the quest for novel anticancer therapeutics. A thorough understanding of its physicochemical properties, synthesis, and safe handling is paramount for researchers working with this valuable chemical intermediate. The continued exploration of derivatives based on the 5-Methylpyridine-3-carbonitrile scaffold holds promise for the development of next-generation targeted therapies.
References
- 1. 5-Methylpyridine-3-carbonitrile 97 42885-14-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
